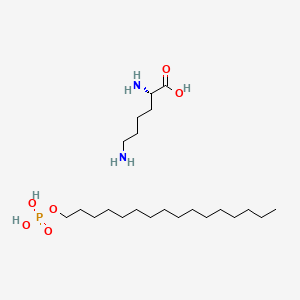

L-lysine hexadecylhydrogenphosphate

Description

Properties

CAS No. |

145045-36-9 |

|---|---|

Molecular Formula |

C22H49N2O6P |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hexadecyl dihydrogen phosphate |

InChI |

InChI=1S/C16H35O4P.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;7-4-2-1-3-5(8)6(9)10/h2-16H2,1H3,(H2,17,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI Key |

DRRWZICXJZUURV-ZSCHJXSPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysine hexadecylhydrogenphosphate typically involves the esterification of L-lysine with hexadecylhydrogenphosphate. This reaction can be carried out under mild conditions using a suitable catalyst. The process generally involves the following steps:

Activation of L-lysine: L-lysine is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

Esterification: The active ester intermediate is then reacted with hexadecylhydrogenphosphate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form L-lysine hexadecylhydrogenphosphate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of L-lysine hexadecylhydrogenphosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Fermentation: L-lysine is produced through microbial fermentation using strains of Corynebacterium glutamicum.

Chemical Modification: The L-lysine obtained from fermentation is chemically modified to introduce the hexadecylhydrogenphosphate group.

Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

L-lysine hexadecylhydrogenphosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of L-lysine hexadecylhydrogenphosphate.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different functional groups replacing the hexadecyl group.

Scientific Research Applications

Nutritional Applications

a. Dietary Supplementation

L-lysine is recognized for its role in human nutrition, particularly in promoting growth and recovery from injuries. It aids in the synthesis of proteins necessary for tissue repair and immune function . The incorporation of L-lysine hexadecylhydrogenphosphate into dietary supplements could enhance the bioavailability of lysine, potentially improving its effectiveness in supporting health.

b. Bone Health

Recent studies have suggested that dietary L-lysine can prevent arterial calcification and support bone health by modulating calcium metabolism . While these findings pertain to L-lysine itself, they imply that derivatives like L-lysine hexadecylhydrogenphosphate may also contribute positively to bone health through similar mechanisms.

Material Science Applications

a. Organogelators

L-lysine-based compounds have been explored as organogelators, which are substances that can form gels in organic solvents. Research has shown that L-lysine derivatives can be synthesized to create stable organogels with applications in drug formulation and delivery systems . These gels can encapsulate active pharmaceutical ingredients, providing controlled release profiles.

b. Surface Coatings

The amphiphilic nature of L-lysine hexadecylhydrogenphosphate makes it suitable for use in surface coatings that require biocompatibility and enhanced adhesion properties. Its application in coatings for medical devices could improve biocompatibility and reduce the risk of infection .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of L-lysine hexadecylhydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Proteins: The hexadecyl group enhances the binding affinity of the compound to certain proteins, affecting their function.

Modulate Enzyme Activity: The compound can modulate the activity of enzymes involved in metabolic pathways.

Alter Membrane Properties: The hydrophobic hexadecyl group can interact with cell membranes, altering their properties and affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzymatic and Metabolic Considerations

- L-Lysine Degradation Pathways: In Bacillus methanolicus, L-lysine is metabolized via cadaverine or 5-aminovaleric acid (5AVA) to produce glutarate and succinate . This degradation pathway could influence the stability or metabolic fate of L-lysine hexadecylhydrogenphosphate in biological systems.

- L-Lysine Oxidase/Monooxygenase (L-LOX/MOG): This enzyme catalyzes oxidative decarboxylation of L-lysine, producing amides and keto acids . Such enzymatic activity might interact with L-lysine hexadecylhydrogenphosphate, altering its functional groups and bioactivity.

Comparative Efficacy in Formulations

- Surfactant Performance: Potassium hexadecyl hydrogen phosphate is a proven emulsifier , while L-lysine hexadecylhydrogenphosphate’s amino acid component could reduce cytotoxicity in drug delivery systems.

- Antimicrobial Potential: L-Lysine’s role in modulating bacterial autofluorescence suggests that its derivatives may have niche applications in antimicrobial coatings or diagnostics.

Data Tables

Table 1: Structural Comparison of Key Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-lysine hexadecylhydrogenphosphate, and how can purity be validated?

- Methodology : Synthesis typically involves coupling L-lysine with hexadecylhydrogenphosphate via esterification or phosphorylation reactions. Protecting groups (e.g., trifluoroacetyl or acetyl groups) may be used to prevent side reactions . Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify phosphate ester bonds and alkyl chain integration .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of L-lysine hexadecylhydrogenphosphate?

- Methodology : Key techniques include:

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.

- Dynamic light scattering (DLS) : Determine colloidal stability in aqueous solutions.

- X-ray diffraction (XRD) : Analyze crystalline vs. amorphous phases.

- Solubility studies : Evaluate solubility in polar vs. non-polar solvents (e.g., water, ethanol, chloroform) to infer amphiphilic behavior .

Q. How should researchers design stability studies for L-lysine hexadecylhydrogenphosphate under varying storage conditions?

- Methodology : Conduct accelerated stability testing under controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 60% RH) for 1–6 months. Monitor degradation via HPLC and pH measurements. Include lyophilization trials for long-term storage .

Advanced Research Questions

Q. What experimental approaches are used to compare the bioavailability of L-lysine hexadecylhydrogenphosphate with other lysine salts (e.g., HCl or sulfate)?

- Methodology : Use in vivo models (e.g., rodents or livestock) with lysine-deficient diets supplemented with equimolar lysine sources. Measure plasma lysine levels via ELISA or LC-MS and track growth metrics (e.g., weight gain, feed efficiency). Relative bioavailability (RBV) can be calculated using dose-response curves, similar to studies comparing L-lysine HCl and sulfate .

Q. How can researchers resolve contradictions in data regarding L-lysine hexadecylhydrogenphosphate’s interaction with biological membranes?

- Methodology :

- Surface plasmon resonance (SPR) : Quantify binding affinity to lipid bilayers.

- Fluorescence anisotropy : Assess membrane fluidity changes.

- Confocal microscopy : Visualize cellular uptake using fluorescently tagged analogs.

- Address discrepancies by standardizing membrane models (e.g., synthetic vs. natural lipid compositions) and buffer conditions (e.g., pH, ionic strength) .

Q. What protocols are recommended for studying the compound’s impact on intestinal functionality in vitro?

- Methodology : Use Caco-2 cell monolayers to simulate intestinal epithelium. Measure transepithelial electrical resistance (TEER) to assess barrier integrity. Quantify lysine transport via radiolabeled (³H) or fluorophore-conjugated derivatives. Compare results with positive controls (e.g., L-lysine HCl) and validate with RNA-seq to identify transporters (e.g., B⁰,+ system) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of L-lysine hexadecylhydrogenphosphate in animal trials?

- Methodology : Use a completely randomized design (CRD) with multiple replicates per treatment group. Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD or Duncan’s test) to compare means. For non-linear responses (e.g., saturation kinetics), employ polynomial regression or Michaelis-Menten models .

Q. What strategies mitigate variability in phosphate quantification assays when working with L-lysine hexadecylhydrogenphosphate?

- Methodology :

- Colorimetric assays : Use malachite green or ammonium molybdate methods with internal standards (e.g., KH₂PO₄) to control for matrix effects.

- Ion chromatography : Validate with spike-recovery experiments in biological samples (e.g., serum, feces).

- Pre-treat samples with acid hydrolysis to release bound phosphate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.